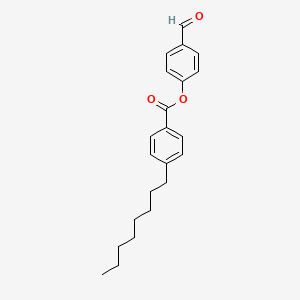
Benzoic acid, 4-octyl-, 4-formylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-octyl-, 4-formylphenyl ester: is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoic acid moiety esterified with a 4-octyl group and a 4-formylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-octyl-, 4-formylphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-octylbenzoic acid with 4-formylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in the 4-formylphenyl moiety can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the parent benzoic acid and the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-octylbenzoic acid and 4-formylbenzoic acid.
Reduction: 4-octylbenzoic acid and 4-hydroxyphenyl ester.
Hydrolysis: Benzoic acid and 4-octanol.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzoic acid, 4-octyl-, 4-formylphenyl ester is largely dependent on its functional groups. The ester linkage can undergo hydrolysis, releasing the active benzoic acid and alcohol components. The aldehyde group can participate in various chemical reactions, including oxidation and reduction, which can modulate the compound’s activity and interactions with biological targets.
Comparison with Similar Compounds
Benzoic acid, 4-biphenyl ester: Similar ester structure but with a biphenyl group instead of the octyl and formylphenyl groups.
Benzoic acid, 4-methyl-, phenyl ester: Contains a methyl group instead of the octyl group.
Benzoic acid, 4-(dimethylamino)-, octyl ester: Contains a dimethylamino group instead of the formyl group.
Uniqueness: Benzoic acid, 4-octyl-, 4-formylphenyl ester is unique due to the presence of both an octyl group and a formylphenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
62808-20-2 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-formylphenyl) 4-octylbenzoate |
InChI |
InChI=1S/C22H26O3/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)22(24)25-21-15-11-19(17-23)12-16-21/h9-17H,2-8H2,1H3 |
InChI Key |
LXGWGCAQNBYNGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-[(4-methylbenzene-1-sulfonyl)methyl]-2H-1-benzopyran](/img/structure/B14518201.png)
![4-Bromo-4'-iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14518209.png)
![Ethyl [7-(oct-1-en-1-yl)-1,4-dioxaspiro[4.4]nonan-6-yl]acetate](/img/structure/B14518215.png)

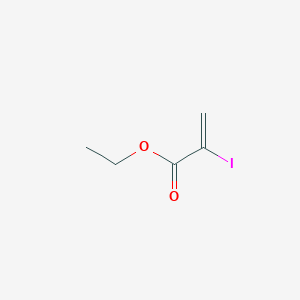
![4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol](/img/structure/B14518238.png)
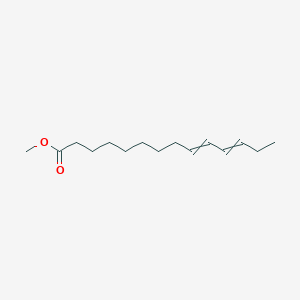
![N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline](/img/structure/B14518249.png)
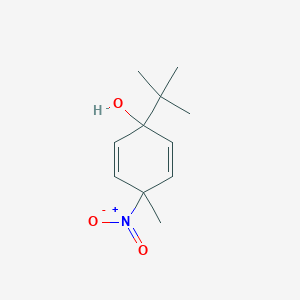
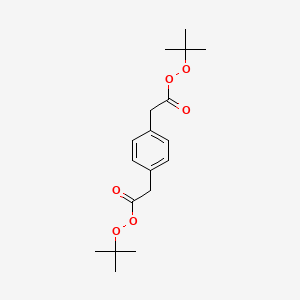
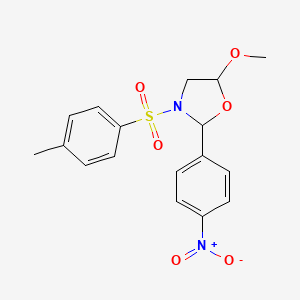
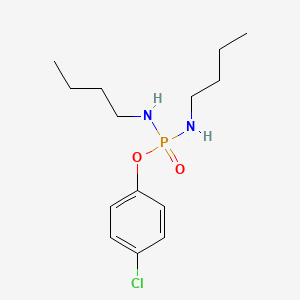
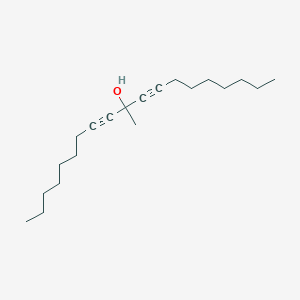
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)
